Ethyl (4-methoxypyrimidin-2-yl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(4-methoxypyrimidin-2-yl)amino]acetate is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(4-methoxypyrimidin-2-yl)amino]acetate typically involves the reaction of 4-methoxypyrimidine-2-amine with ethyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the amine group of the pyrimidine attacks the carbon atom of the ethyl bromoacetate, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of ethyl 2-[(4-methoxypyrimidin-2-yl)amino]acetate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-methoxypyrimidin-2-yl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Ethyl 2-[(4-methoxypyrimidin-2-yl)amino]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-[(4-methoxypyrimidin-2-yl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor function.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(4-chloro-6-methoxypyrimidin-2-yl)amino]acetate
- Ethyl 2-[(4-hydroxy-5-methoxypyrimidin-2-yl)sulfanyl]acetate
- Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate
Uniqueness
Ethyl 2-[(4-methoxypyrimidin-2-yl)amino]acetate is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and interaction with biological targets. The presence of the methoxy group at the 4-position and the ethyl ester group at the 2-position provides distinct chemical properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C9H13N3O3 |
---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
ethyl 2-[(4-methoxypyrimidin-2-yl)amino]acetate |
InChI |
InChI=1S/C9H13N3O3/c1-3-15-8(13)6-11-9-10-5-4-7(12-9)14-2/h4-5H,3,6H2,1-2H3,(H,10,11,12) |
InChI Key |
BCYWXPRBICASCP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC1=NC=CC(=N1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.